
Dinitrosocimetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrosocimetidine is a nitrosated derivative of cimetidine, a drug widely used for treating stomach ulcers. This compound has garnered attention due to its mutagenic properties and potential implications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dinitrosocimetidine is synthesized by nitrosating cimetidine in the presence of nitrite under mild acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the efficient and safe production of the compound. Advanced analytical techniques, such as mass spectrometry, are employed to monitor the levels of nitrosamines and ensure product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dinitrosocimetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The nitroso groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler amine compounds .
Applications De Recherche Scientifique
Dinitrosocimetidine has several scientific research applications:
Mécanisme D'action
Dinitrosocimetidine exerts its effects through the nitroso groups, which can interact with DNA and other cellular components. The compound’s mutagenic properties are attributed to its ability to methylate DNA, leading to genetic mutations . The molecular targets and pathways involved include DNA methylation and the formation of DNA adducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mononitrosocimetidine: Another nitrosated derivative of cimetidine, but with only one nitroso group.
N-methyl-N’-nitro-N-nitrosoguanidine: A laboratory carcinogen with a similar chemical structure.
Methylnitrosourea: Another compound with mutagenic properties similar to dinitrosocimetidine.
Uniqueness
This compound is unique due to its higher mutagenic or clastogenic effects at lower concentrations compared to mononitrosocimetidine . This makes it a valuable compound for studying the effects of nitrosation on molecular structures and genetic mutations.
Propriétés
Numéro CAS |
82038-92-4 |
|---|---|
Formule moléculaire |
C10H14N8O2S |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
2-cyano-1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1,3-dinitrosoguanidine |
InChI |
InChI=1S/C10H14N8O2S/c1-8-9(14-7-13-8)5-21-4-3-18(16-20)10(12-6-11)17(2)15-19/h7H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
RVBORITULVDDMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCCN(C(=NC#N)N(C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


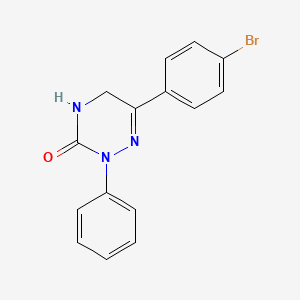
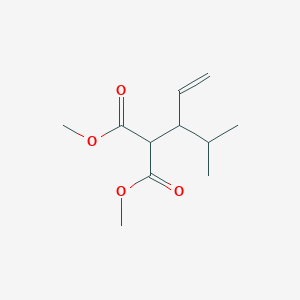

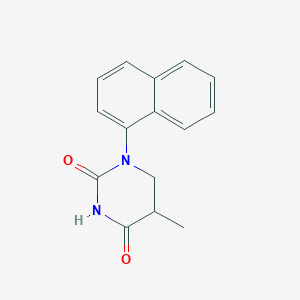
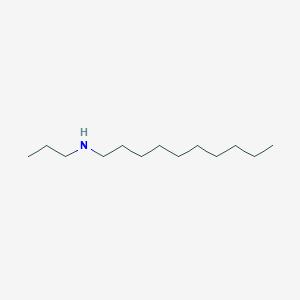
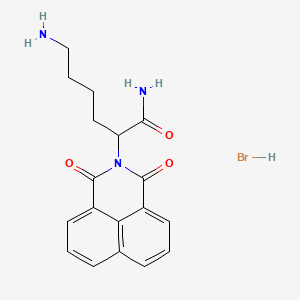
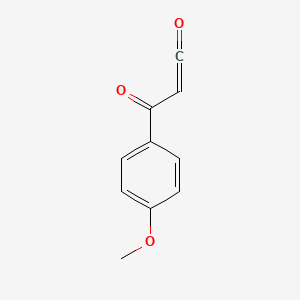
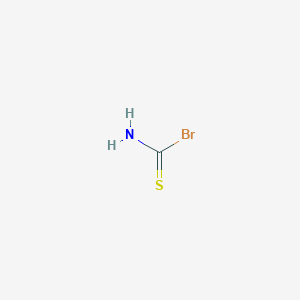
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
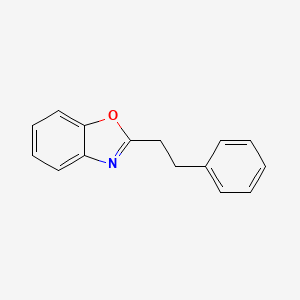
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
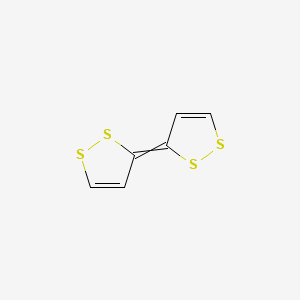
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

